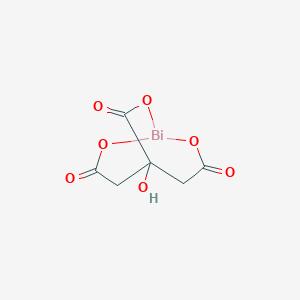
Bismuth citrate
Descripción general
Descripción
Bismuth citrate: is a chemical compound with the formula BiC₆H₅O₇. It is widely used in various fields, including microbiology, medicine, and industry. This compound is known for its antimicrobial properties and is commonly used in the treatment of gastrointestinal disorders, such as peptic ulcers and Helicobacter pylori infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Precipitation Method: Bismuth citrate can be synthesized by adding a solution of bismuth nitrate to a solution of ammonium citrate, followed by heating the mixture in a water bath.
Citric Acid Method: Another method involves adding an aqueous citric acid solution to a bismuth nitrate solution with a pH range of 0.1–0.7 at a process temperature of approximately 60°C.
Oxohydroxonitrate Method: High purity this compound can also be synthesized by the interaction of bismuth oxohydroxonitrate with a citric acid solution at pH values of 0.5–0.7 and a temperature of around 60°C.
Industrial Production Methods:
Nitric Acid Dissolution: Metallic bismuth is dissolved in nitric acid to produce bismuth nitrate, which is then reacted with citric acid to form this compound.
Sodium Hydroxide Treatment: Bismuth-containing solutions are treated with sodium hydroxide to form bismuth oxide, which is then reacted with citric acid to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bismuth citrate can undergo oxidation reactions, forming various bismuth oxides.
Reduction: It can be reduced to metallic bismuth under certain conditions.
Substitution: this compound can participate in substitution reactions, where the citrate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution Reactions: These reactions often involve ligands like ammonia or other organic acids.
Major Products:
Bismuth Oxides: Formed during oxidation reactions.
Metallic Bismuth: Produced during reduction reactions.
Substituted Bismuth Compounds: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- This compound is a key component in antiulcer drugs and is used to treat gastrointestinal disorders .
Industry:
Mecanismo De Acción
Bismuth citrate exerts its effects through multiple mechanisms:
Comparación Con Compuestos Similares
Bismuth subsalicylate: Used in the treatment of gastrointestinal disorders like bismuth citrate.
Bismuth subgallate: Another bismuth compound used for its antimicrobial properties.
Bismuth subcitrate potassium: Used in combination with antibiotics for the treatment of Helicobacter pylori infections.
Uniqueness:
Propiedades
Número CAS |
813-93-4 |
|---|---|
Fórmula molecular |
C6H8BiO7 |
Peso molecular |
401.10 g/mol |
Nombre IUPAC |
5-hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione |
InChI |
InChI=1S/C6H8O7.Bi/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
Clave InChI |
VQPCQWLJWPSVAC-UHFFFAOYSA-N |
SMILES |
C1C(=O)O[Bi]2OC(=O)CC1(C(=O)O2)O |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Bi] |
Key on ui other cas no. |
813-93-4 |
Sinónimos |
Bi-citrate Biselic Bismofarma bismuth citrate bismuth subcitrate bismuth tripotassium dicitrate colloidal bismuth subcitrate De-Nol De-Noltab DeNol Gastrodenol Sucrato tripotassium-dicitrato bismuthate Ventrisol-polfa |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














